

Technical Guide: N-(3-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N-(3-Amino-2-methylphenyl)-2-methoxyacetamide*

CAS No.: 926215-70-5

Cat. No.: B1319944

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Part 1: Executive Summary

N-(3-Amino-2-methylphenyl)-2-methoxyacetamide (CAS: 926215-70-5) is a specialized organic building block primarily utilized in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors (TKIs). Structurally, it consists of a toluene core substituted with a primary amine and a methoxyacetamide moiety. The presence of the ortho-methyl group between the nitrogen substituents introduces significant steric constraints, influencing the conformational preference of the molecule—a critical feature for designing drugs that must lock into specific protein binding pockets (e.g., the ATP-binding site of kinases).

This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for this compound, designed for researchers in medicinal chemistry and process development.

Part 2: Chemical Identity & Physicochemical Properties[1]

Nomenclature & Identification

Property	Detail
IUPAC Name	N-(3-Amino-2-methylphenyl)-2-methoxyacetamide
CAS Number	926215-70-5
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂
Molecular Weight	194.23 g/mol
SMILES	<chem>COCC(=O)NC1=CC=CC(N)=C1C</chem>
InChI Key	QNPAVQXNHKIPNA-UHFFFAOYSA-N
Appearance	Off-white to pale yellow solid

Physical Properties & Solubility Profile

Based on structural analogs and vendor data, the following properties define the compound's behavior in solution and solid state.

Parameter	Value / Description
Melting Point	118–122 °C (Typical for acetanilide derivatives)
Predicted LogP	~0.8–1.2 (Moderate lipophilicity)
pKa (Amine)	~4.5 (Aniline nitrogen, weakly basic)
Solubility	Soluble in DMSO (>50 mg/mL), Methanol, DMF. Sparingly soluble in water.
Stability	Stable under standard laboratory conditions. Hygroscopic; store under inert atmosphere.

Part 3: Synthetic Methodology

The synthesis of **N-(3-Amino-2-methylphenyl)-2-methoxyacetamide** requires precise chemoselectivity to distinguish between the two nitrogen centers if starting from a diamine, or a

stepwise reduction strategy if starting from a nitro precursor. The Nitro-Reduction Route is the industry standard for high purity and yield.

Validated Synthesis Workflow (Nitro-Reduction Route)

This pathway avoids the formation of di-acylated byproducts common in diamine acylation.

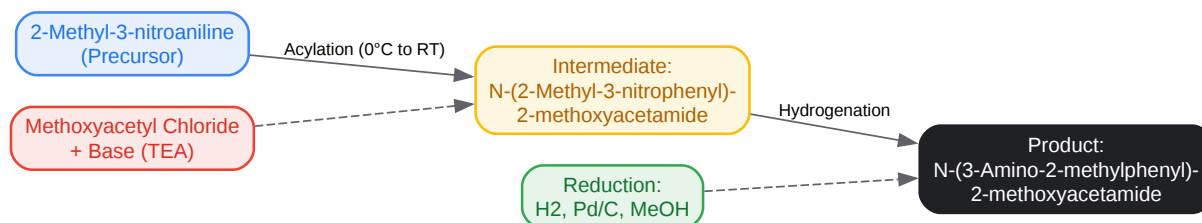
Step 1: Acylation

- Precursor: 2-Methyl-3-nitroaniline.
- Reagent: Methoxyacetyl chloride (1.1 eq).
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) at 0°C.
- Mechanism: Nucleophilic attack of the aniline nitrogen on the acid chloride, forming the amide bond.

Step 2: Chemoselective Reduction

- Intermediate: N-(2-Methyl-3-nitrophenyl)-2-methoxyacetamide.
- Catalyst: 10% Pd/C or Raney Nickel.
- Hydrogen Source: H₂ gas (balloon or 3 atm) or Hydrazine hydrate.
- Solvent: Methanol or Ethanol.[1]
- Workup: Filtration through Celite to remove catalyst; concentration yields the primary amine.

Synthesis Diagram (Graphviz)



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Figure 1: Step-wise synthetic pathway utilizing the nitro-reduction strategy to ensure regioselectivity.

Part 4: Applications in Drug Discovery

This compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD). Its value lies in the 2-methyl-3-amino substitution pattern, which creates a specific 3D conformation.

Structural Pharmacophore Analysis

- **Atropisomerism Control:** The methyl group at the 2-position creates steric clash with the amide carbonyl and the aniline protons. This restricts rotation around the phenyl-nitrogen bonds, pre-organizing the molecule into a conformation often required for binding to the "hinge region" of kinase enzymes.
- **H-Bonding Potential:**
 - **Acceptor:** The methoxy oxygen and amide carbonyl can interact with residues in the solvent-exposed front of the binding pocket.
 - **Donor:** The free primary amine (position 3) is a prime handle for further derivatization (e.g., urea formation, Buchwald-Hartwig coupling) to extend the scaffold into the hydrophobic back pocket of a target protein.

Application Workflow

- **Coupling:** The free amine is reacted with heteroaryl chlorides (e.g., pyrimidines, quinazolines) to form the kinase inhibitor core.
- **Optimization:** The methoxyacetamide tail modulates solubility and metabolic stability (microsomal clearance).

Part 5: Analytical Profiling & Quality Control

To ensure the integrity of experimental results, the compound must meet specific analytical criteria.

Expected NMR Signals (DMSO-d₆)

- ¹H NMR (500 MHz):
 - δ 2.05 (s, 3H, Ar-CH₃) – Distinct singlet, diagnostic of the 2-methyl group.
 - δ 3.35 (s, 3H, O-CH₃) – Methoxy singlet.
 - δ 3.95 (s, 2H, CO-CH₂-O) – Methylene singlet.
 - δ 4.90 (s, 2H, -NH₂) – Broad singlet, exchangeable with D₂O.
 - δ 6.30–7.10 (m, 3H, Ar-H) – Aromatic protons (splitting pattern depends on substitution, typically multiplet).
 - δ 9.10 (s, 1H, NH-CO) – Amide proton, downfield.

Mass Spectrometry

- **Technique:** LC-MS (ESI+).
- **Expected Ion:** [M+H]⁺ = 195.24 m/z.
- **Fragment Ions:** Loss of methoxyacetyl group may be observed at higher collision energies.

Part 6: Safety & Handling (MSDS Highlights)

- Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potentially harmful if swallowed (H302).
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use within a fume hood to avoid inhalation of dust.
- Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C for long-term stability.

References

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- To cite this document: BenchChem. [Technical Guide: N-(3-Amino-2-methylphenyl)-2-methoxyacetamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1319944/docs#technical-guide-n-3-amino-2-methylphenyl-2-methoxyacetamide>]

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